

# Early Clinical Insights into Lometrexol: A Technical Overview

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## Compound of Interest

Compound Name: *Lometrexol*

Cat. No.: *B1675047*

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This technical guide provides a comprehensive analysis of the early clinical trial results for **Lometrexol**, an antipurine antifolate agent. The document synthesizes publicly available data on the drug's pharmacokinetics, safety profile, and preliminary efficacy. It is intended to serve as a resource for researchers and professionals involved in the development of novel cancer therapeutics.

## Core Data Presentation

The following tables summarize the quantitative data extracted from early-phase clinical trials of **Lometrexol**. These trials primarily focused on dose-escalation and the determination of the maximum tolerated dose (MTD), often in conjunction with folic acid supplementation to mitigate toxicity.

### Table 1: Pharmacokinetic Parameters of Lometrexol in Patients with Folic Acid Supplementation

Parameter	Value	Study Population	Citation
Plasma Half-Life ( $t_{1/2}$ )			
$t_{1/2\alpha}$	$19 \pm 7$ min	17 patients (32 courses) in a Phase I study	[1][2]
$t_{1/2\beta}$	$256 \pm 96$ min	17 patients (32 courses) in a Phase I study	[1][2]
$t_{1/2\gamma}$ (where measurable)	$1170 \pm 435$ min	17 patients (32 courses) in a Phase I study	[1]
Plasma Protein Binding	$78 \pm 3\%$	17 patients	
Volume of Distribution ( $V_d$ )	4.7 - 15.8 L/m <sup>2</sup>	17 patients	
Renal Elimination			
Within 6 hours	$56 \pm 17\%$ of administered dose	19 patients (21 courses)	
Within 24 hours	$85 \pm 16\%$ of administered dose	19 patients (21 courses)	

**Table 2: Dose-Limiting Toxicities (DLTs) and Maximum Tolerated Dose (MTD) in Phase I Trials**

Dosing Regimen	Folic Acid/Folinic Acid Rescue	Dose-Limiting Toxicities	MTD	Number of Patients	Citation
Daily for 3 consecutive days, repeated every 4 weeks	None initially	Cumulative early stomatitis, delayed thrombocytopenia	4 mg/m <sup>2</sup> /day (Total dose: 12 mg/m <sup>2</sup> )	60	
Single dose on day 1, repeated every 4 weeks	Oral folinic acid (15 mg 4x/day, days 3-5)	Anemia	60 mg/m <sup>2</sup> (when rescue on days 7-9)	60	
Weekly i.v. infusion for 8 weeks	Daily oral folic acid (3 mg/m <sup>2</sup> )	Thrombocytopenia, mucositis	Not reached, recommended Phase II dose established	18	

**Table 3: Preliminary Efficacy in a Weekly Lometrexol with Folic Acid Supplementation Study**

Tumor Type	Response	Number of Patients	Citation
Melanoma	Partial Response	1	
Melanoma	Stable Disease	2	
Renal Cell Carcinoma	Stable Disease	1	

Note: Extensive Phase II trial data with comprehensive efficacy results across various cancer types are not widely available in the public domain based on the conducted literature search.

## Experimental Protocols

The following is a detailed methodology for a representative Phase I clinical trial of **Lometrexol** administered with oral folic acid supplementation, synthesized from published study protocols.

**Study Objective:** To determine the maximum tolerated dose (MTD) and characterize the safety profile and pharmacokinetics of **Lometrexol** administered intravenously on a weekly schedule with daily oral folic acid supplementation in patients with advanced solid tumors.

### Patient Population:

- **Inclusion Criteria:** Patients with histologically or cytologically confirmed advanced or metastatic solid tumors for which standard therapy does not exist or has proven ineffective. Age  $\geq 18$  years. Eastern Cooperative Oncology Group (ECOG) performance status of 0-2. Adequate organ function (hematological, renal, and hepatic).
- **Exclusion Criteria:** Prior treatment with **Lometrexol**. Major surgery within 4 weeks prior to study entry. Active uncontrolled infection. Symptomatic central nervous system (CNS) metastases.

### Treatment Plan:

- **Folic Acid Supplementation:** Patients received daily oral folic acid (e.g., 3 mg/m<sup>2</sup>) starting 7 days prior to the first **Lometrexol** administration and continuing for 7 days after the last dose.
- **Lometrexol Administration:** **Lometrexol** was administered as a short intravenous infusion (e.g., <2 minutes) weekly for 8 weeks. Dose escalation proceeded in cohorts of 3-6 patients at predefined dose levels.
- **Dose Escalation:** A standard 3+3 dose escalation design was typically employed. Dose levels of **Lometrexol** were escalated in subsequent cohorts of patients until dose-limiting toxicities were observed.

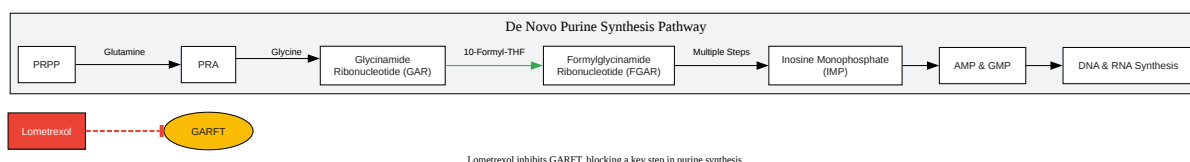
### Assessments:

- **Safety and Toxicity:** Patients were monitored for adverse events at each visit. Toxicities were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Dose-limiting toxicities (DLTs) were defined in the protocol, often including severe myelosuppression (thrombocytopenia, neutropenia) and mucositis.
- **Pharmacokinetics:** Plasma samples were collected at predefined time points after **Lometrexol** administration to determine pharmacokinetic parameters such as C<sub>max</sub>, AUC, half-life, and clearance.
- **Tumor Response:** Tumor assessments were performed at baseline and at specified intervals (e.g., every 8 weeks) using standard imaging techniques and Response Evaluation Criteria in Solid Tumors (RECIST).

## Signaling Pathways and Experimental Workflows

### Signaling Pathway of Lometrexol's Mechanism of Action

**Lometrexol** is an antifolate that specifically inhibits glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway. This inhibition leads to a depletion of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately resulting in cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

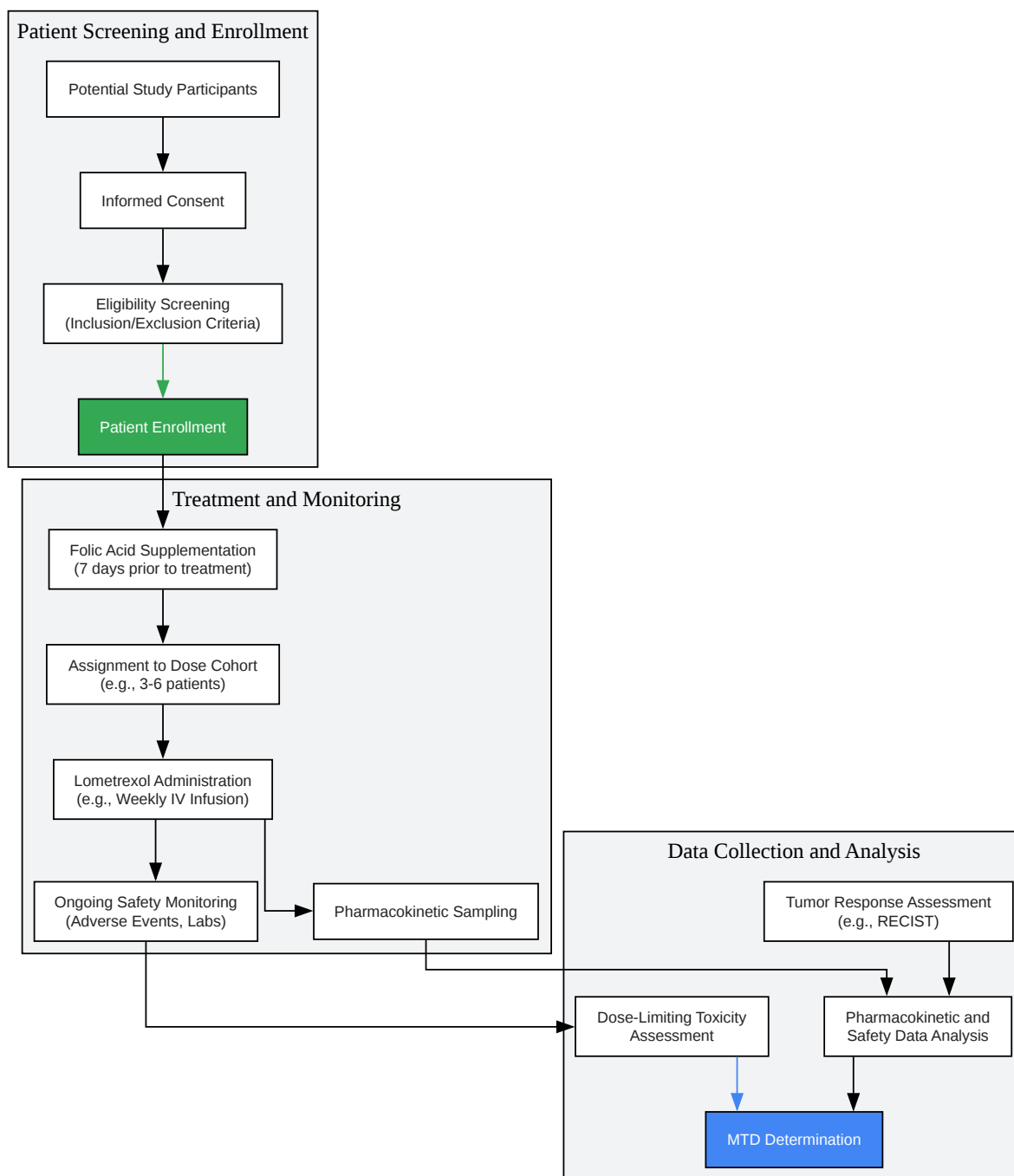


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Caption: **Lometrexol's** inhibition of GARFT in the de novo purine synthesis pathway.

## Experimental Workflow of a Lometrexol Phase I Clinical Trial

The following diagram illustrates a typical workflow for a Phase I clinical trial of **Lometrexol**, from patient recruitment to data analysis.



Workflow of a Phase I dose-escalation trial of Lometrexol.

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Caption: A representative workflow for a Phase I clinical trial of **Lometrexol**.

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## References

- 1. Clinical pharmacokinetics of the antipurine antifolate (6R)-5,10- dideaza-5,6,7,8-tetrahydrofolic acid (Lometrexol) administered with an oral folic acid supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
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